

Deoxyschizandrin Pharmacokinetics: A Comparative Analysis in Male and Female Rat Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Deoxyschizandrin**

Cat. No.: **B1210598**

[Get Quote](#)

Deoxyschizandrin, a primary bioactive lignan found in the fruit of *Schisandra chinensis*, is the subject of growing interest for its potential therapeutic applications. Understanding its pharmacokinetic profile is crucial for preclinical and clinical development. This guide provides a comparative overview of the pharmacokinetics of **Deoxyschizandrin** in male and female rat models, supported by experimental data.

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic parameters of **Deoxyschizandrin** were determined in male and female Sprague-Dawley rats following a single oral administration of a *Schisandra chinensis* extract. The data reveals significant gender-related differences in the disposition of the compound.

Pharmacokinetic Parameter	Male Rats	Female Rats
C _{max} (ng/mL)	23.5 ± 8.7	123.6 ± 35.4
T _{max} (h)	0.5	2.0
AUC _{0-t} (ng·h/mL)	89.7 ± 25.1	1589.6 ± 389.2
t _{1/2} (h)	2.8 ± 0.9	8.3 ± 1.5

Data represents mean ± standard deviation.

Experimental Protocols

The presented data was obtained through a study utilizing the following methodology:

Animal Models: The study used adult male and female Sprague-Dawley rats.

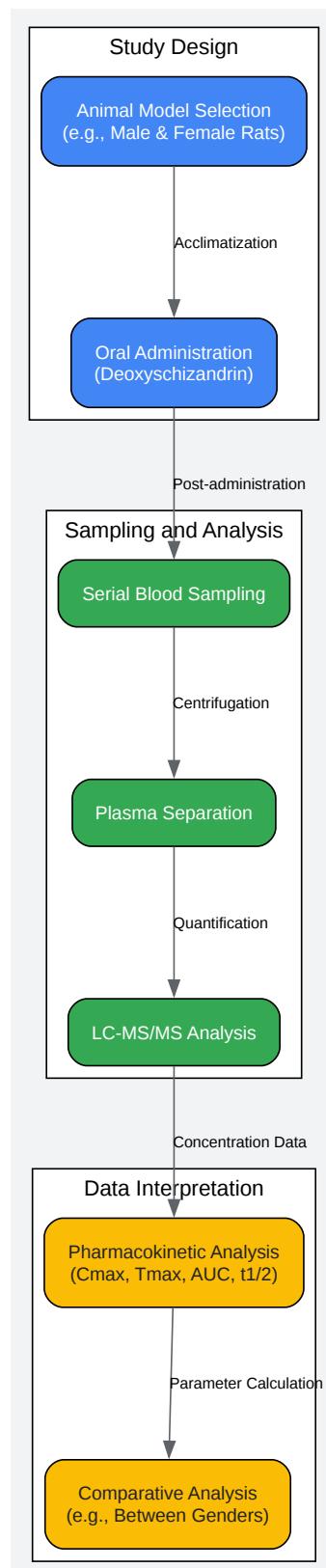
Dosing: A single dose of *Schisandra chinensis* extract was administered orally to the rats.

Sample Collection: Blood samples were collected from the rats at various time points post-administration to characterize the plasma concentration-time profile of **Deoxyschizandrin**.

Analytical Method: The concentration of **Deoxyschizandrin** in the plasma samples was quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the accurate measurement of the analyte in a complex biological matrix.

Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including the maximum plasma concentration (C_{max}), the time to reach maximum plasma concentration (T_{max}), the area under the plasma concentration-time curve from time zero to the last measurable time point (AUC_{0-t}), and the terminal half-life (t_{1/2}).

Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a comparative pharmacokinetic study.

- To cite this document: BenchChem. [Deoxyschizandrin Pharmacokinetics: A Comparative Analysis in Male and Female Rat Models]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1210598#comparative-pharmacokinetics-of-deoxyschizandrin-in-different-animal-models\]](https://www.benchchem.com/product/b1210598#comparative-pharmacokinetics-of-deoxyschizandrin-in-different-animal-models)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com